molecular formula C20H30N4 B6025205 N-[(1-methylpiperidin-3-yl)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine

N-[(1-methylpiperidin-3-yl)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine

Katalognummer: B6025205
Molekulargewicht: 326.5 g/mol
InChI-Schlüssel: KCBODBCSFMGWLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-methylpiperidin-3-yl)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine is a complex organic compound that features a combination of piperidine, pyrazole, and phenylethanamine moieties

Eigenschaften

IUPAC Name

N-[(1-methylpiperidin-3-yl)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4/c1-17-13-20(22-21-17)16-24(12-10-18-7-4-3-5-8-18)15-19-9-6-11-23(2)14-19/h3-5,7-8,13,19H,6,9-12,14-16H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBODBCSFMGWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CN(CCC2=CC=CC=C2)CC3CCCN(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpiperidin-3-yl)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrazole intermediates, followed by their coupling with phenylethanamine.

    Preparation of Piperidine Intermediate: The piperidine intermediate can be synthesized through the reductive amination of 3-piperidone with methylamine under hydrogenation conditions using a catalyst such as palladium on carbon.

    Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized by reacting 5-methyl-1H-pyrazole-3-carboxaldehyde with a suitable amine under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the piperidine and pyrazole intermediates with 2-phenylethanamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1-methylpiperidin-3-yl)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-[(1-methylpiperidin-3-yl)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.

    Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-[(1-methylpiperidin-3-yl)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(1-methylpiperidin-3-yl)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine shares structural similarities with other compounds containing piperidine, pyrazole, and phenylethanamine moieties.
  • Examples include:

Uniqueness

  • The unique combination of piperidine, pyrazole, and phenylethanamine moieties in this compound provides distinct chemical properties and potential biological activities that are not observed in simpler analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.